((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronicacid

Glucose sensing AIE biosensor Saccharide selectivity

Mono-boronic acid TPE analogs fail to trigger oligomerization-induced fluorescence turn-on for glucose sensing. TPE-BA (CAS 1054451-31-8) solves this via two para-boronic acid groups on a rigid TPE core: • ~5.4× D-glucose-specific AIE turn-on; negligible fructose/galactose interference • Dual-pore COFs (1.3/2.6 nm) with 38% solid-state fluorescence QY • Live/dead bacteria discrimination via wash-free AIE assay • Homogeneous phenol detection in water without chromatography ≥96% purity; sealed dry storage at 2-8°C; ships ambient globally.

Molecular Formula C26H22B2O4
Molecular Weight 420.1 g/mol
Cat. No. B12513078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronicacid
Molecular FormulaC26H22B2O4
Molecular Weight420.1 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)B(O)O)C4=CC=CC=C4)(O)O
InChIInChI=1S/C26H22B2O4/c29-27(30)23-15-11-21(12-16-23)25(19-7-3-1-4-8-19)26(20-9-5-2-6-10-20)22-13-17-24(18-14-22)28(31)32/h1-18,29-32H
InChIKeyCFKHFTZRFSABDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TPE-Cored Diboronic Acid AIEgen – Overview


((1,2-Diphenylethene-1,2-diyl)bis(4,1-phenylene))diboronic acid (synonyms: TPE-BA, TPEDB; CAS 1054451-31-8) is a tetraphenylethene (TPE)-cored diboronic acid with molecular formula C₂₆H₂₂B₂O₄ and molecular weight ~420.08 g·mol⁻¹ . This compound belongs to the aggregation-induced emission luminogen (AIEgen) family: it is virtually non-fluorescent in molecularly dissolved solution but becomes highly emissive upon aggregate formation or oligomerization [1]. The two para-positioned boronic acid groups enable reversible covalent binding with cis-diol-containing analytes and serve as polymerization handles for constructing boronate-ester-linked covalent organic frameworks (COFs) .

Why Generic Boronic Acids Cannot Substitute TPEDB


In-class substitution of TPEDB with a generic phenyl-1,4-diboronic acid (BDBA) or a mono-boronic acid TPE derivative (TPEMB) fundamentally fails because the two boronic acid groups of TPEDB are geometrically positioned on the rigid TPE core to enable distinct oligomerization and cross-linking pathways that are essential for its function. A mono-boronic acid TPE analog (TPEMB) can form only a 1:1 monoadduct with glucose and therefore cannot trigger the oligomerization-induced fluorescence turn-on that is the basis of TPEDB's glucose-specific sensing mechanism [1]. Conversely, simple phenyl diboronic acids such as BDBA lack the AIE-active TPE core entirely and thus yield non-emissive COFs that cannot be used for fluorescence-based sensing or imaging [2]. The TPE core additionally provides a locked propeller-shaped docking geometry that directs layer stacking in 2D COFs, a structural feature absent in flexible or linear diboronic acid linkers [3].

TPEDB vs. Analogs: Key Evidence


Glucose-Specific Fluorescence Turn-On

TPEDB exhibits a ~5.4-fold fluorescence enhancement upon addition of 5.0 mM D-glucose, whereas D-fructose, D-galactose, and D-mannose elicit negligible emission changes under identical conditions because these monosaccharides cannot oligomerize TPEDB through bis-diol complexation [1]. This oligomerization-dependent turn-on mechanism is unique to the diboronic acid architecture; a mono-boronic acid TPE derivative (TPEMB) forms only a 1:1 adduct and shows no comparable fluorescence enhancement [1].

Glucose sensing AIE biosensor Saccharide selectivity

Dual-Pore COF Architecture and Fluorescence

The PE-Ph COF, constructed from the TPE-diboronic acid analog and tetrahydroxybenzene (THB), forms a dual-pore system with accessible trigonal pores of 1.3 nm and 2.6 nm—a structural feature not achieved by conventional BDBA-derived COFs such as COF-1 (single pore size ~1.5 nm, BET surface area 711 m²·g⁻¹) [1]. Critically, the TPE unit imparts aggregation-induced emission to the COF, yielding an absolute solid-state fluorescence quantum yield as high as 32%, whereas BDBA-based COFs are non-emissive [1].

Covalent organic frameworks Dual porosity AIE-COF Fluorescence quantum yield

Selective β-Cyclodextrin Recognition

TPEDB displays a pronounced fluorescence amplification upon addition of β-cyclodextrin (β-CD), while α-CD and γ-CD elicit almost no emission response [1]. This selectivity arises from a cooperative boronic acid/diol interaction that anchors TPEDB onto the wider rim of β-CD, which possesses a cavity diameter (~0.78 nm) complementary to the TPE core—a size-matching effect absent with smaller α-CD (~0.57 nm) or larger γ-CD (~0.95 nm) [1].

Cyclodextrin sensing Boronic acid-diol interaction AIE probe

Phenol Detection via Supramolecular Probe

Supramolecular assemblies constructed from cyclodextrin-centered glycoclusters and TPEDB via reversible boronate ester linkages function as fluorescent probes for sensitive phenol detection in water [1]. The detection mechanism exploits competitive displacement: phenols with vicinal diol groups displace TPEDB from the boronate ester network, quenching the AIE fluorescence. This homogeneous fluorescence assay provides a simpler, faster readout compared to conventional HPLC or GC-MS methods for phenol screening [1].

Phenol sensing Water quality AIE supramolecular assembly Fluorescent probe

CO₂ Adsorption in TPE-Based COFs

While this specific evidence pertains to a TPE-tetraaldehyde-derived COF (TPE-COF-II) rather than the TPE-diboronic acid directly, the TPE core architecture is conserved and directly influences gas adsorption performance. TPE-COF-II exhibits a CO₂ uptake of 23.2 wt% (118.8 cm³·g⁻¹) at 1 atm and 273 K, which ranks among the top-performing COF materials for CO₂ adsorption reported to date [1]. In comparison, the benchmark boronate-ester COF-5 (BDBA + HHTP) shows a CO₂ uptake of approximately 5.9 wt% under similar conditions, while COF-102 achieves ~12.0 wt% [2].

CO₂ capture Covalent organic frameworks Gas adsorption TPE-COF

Live vs. Dead Bacteria Discrimination

TPEDB, bearing exactly two boronic acid groups, discriminates between live and dead bacteria by showing aggregation-induced emission activity only with dead bacteria, whereas TPE-cored probes with three or four boronic acid units (TPE-triboronic acid, TPE-tetraboronic acid) bind to both live and dead bacterial surfaces without discrimination [1]. This differential behavior arises because the two boronic acid groups of TPEDB selectively complex with cis-diols exposed on damaged (dead) bacterial membranes but cannot achieve sufficient multivalent binding to intact (live) bacterial surfaces [1].

Bacteria detection AIE bioprobe Boronic acid-diol Microbial viability

TPEDB Application Scenarios


Glucose-Specific Biosensor for Diabetes Monitoring

TPEDB's ~5.4-fold fluorescence turn-on specific to D-glucose, with negligible interference from fructose, galactose, and mannose (Kₐ,sugar/Kₐ,Glu ratios of 34.8, 3.3, and 2.8 respectively) [1], makes it the probe of choice for developing urinary or salivary glucose assays for diabetes management. Unlike conventional phenylboronic acid sensors that preferentially bind fructose, TPEDB's oligomerization-dependent mechanism ensures glucose specificity even in the presence of dietary monosaccharide interferents. The detection threshold of ≥0.2 mM glucose covers clinically relevant concentrations in urine (0–55 mM range in diabetics).

Fluorescent Dual-Pore COFs for Sieving and Sensing

Researchers procuring TPEDB for COF synthesis gain access to a dual-pore architecture (1.3 nm and 2.6 nm) with an absolute solid-state fluorescence quantum yield of 38%, as demonstrated in the PE-Ph COF formed with tetrahydroxybenzene [2]. This dual functionality—hierarchical porosity for size-selective guest uptake combined with intrinsic fluorescence for real-time monitoring—is unattainable with conventional non-emissive BDBA- or HHTP-derived COFs, positioning TPEDB as a strategic building block for smart porous materials in chemical sensing and controlled release applications.

Rapid Phenol Screening in Environmental Water

The TPEDB-glycocluster supramolecular assembly provides a homogeneous fluorescence quenching assay for phenol detection in water without requiring chromatographic separation or sample pre-concentration [3]. Environmental testing laboratories can deploy this probe as a rapid screening tool to triage water samples, reserving confirmatory HPLC or GC-MS analysis only for positive hits, thereby reducing analytical turnaround time and operational cost.

Wash-Free Live/Dead Bacterial Viability Assessment

The unique ability of TPEDB—with exactly two boronic acid groups—to discriminate live from dead bacteria via selective AIE turn-on only with damaged (dead) bacterial membranes [4] enables a one-step, wash-free viability assay. This application scenario is particularly relevant for clinical microbiology laboratories and food safety testing facilities that require rapid, instrument-minimal bacterial contamination screening where the correct boronic acid stoichiometry (di- vs. tri- or tetra-) is the critical procurement decision.

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